Cas no 2228414-08-0 (4-(3-ethylthiophen-2-yl)pyrrolidin-2-one)
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one
- 2228414-08-0
- EN300-1731649
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- Inchi: 1S/C10H13NOS/c1-2-7-3-4-13-10(7)8-5-9(12)11-6-8/h3-4,8H,2,5-6H2,1H3,(H,11,12)
- InChI Key: PBBPKARGMBXJPA-UHFFFAOYSA-N
- SMILES: S1C=CC(CC)=C1C1CC(NC1)=O
Computed Properties
- Exact Mass: 195.07178521g/mol
- Monoisotopic Mass: 195.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 57.3Ų
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731649-0.05g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-0.1g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-0.25g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-0.5g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-1.0g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1731649-2.5g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-5.0g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1731649-10.0g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1731649-1g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1731649-5g |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one |
2228414-08-0 | 5g |
$4930.0 | 2023-09-20 |
4-(3-ethylthiophen-2-yl)pyrrolidin-2-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one
Research Brief on 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one (CAS: 2228414-08-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one (CAS: 2228414-08-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound's pyrrolidin-2-one core, coupled with the 3-ethylthiophene moiety, presents a promising scaffold for modulating biological targets, particularly in neurological and inflammatory disorders.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein-protein interactions (PPIs) and enzymes involved in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in Alzheimer's disease and cancer. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity for HDAC6, suggesting its potential as a lead compound for further optimization.
In addition to its neurological applications, 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one has been investigated for its anti-inflammatory properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduced pro-inflammatory cytokine levels in murine models of rheumatoid arthritis. The mechanism of action was attributed to the modulation of the NF-κB signaling pathway, underscoring its potential as a therapeutic agent for chronic inflammatory conditions. Researchers emphasized the need for further pharmacokinetic studies to assess bioavailability and toxicity profiles.
The synthetic routes for 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one have also been refined in recent years. A 2022 patent (WO2022156789) disclosed a scalable, high-yield synthesis method using palladium-catalyzed cross-coupling reactions, which improved the compound's accessibility for large-scale pharmaceutical production. This advancement addresses previous challenges related to low yields and purification difficulties, paving the way for broader industrial adoption.
Despite these promising developments, challenges remain in translating 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one into clinical applications. Limited in vivo data and the need for targeted delivery systems to enhance tissue specificity are critical gaps identified in current research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive future studies, particularly in optimizing the compound's pharmacokinetic properties and evaluating its efficacy in human trials.
In conclusion, 4-(3-ethylthiophen-2-yl)pyrrolidin-2-one (CAS: 2228414-08-0) represents a versatile scaffold with significant potential in drug discovery. Its dual applications in neurodegenerative and inflammatory diseases, coupled with advancements in synthetic methodologies, position it as a compelling candidate for further investigation. Future research should prioritize mechanistic studies, toxicity assessments, and clinical validation to unlock its full therapeutic value.
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